

Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate*

Cat. No.: B569449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties and synthetic background of **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate**, a key building block in contemporary medicinal chemistry.

Molecular Weight and Composition

The molecular formula for **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate** is C₁₁H₂₂N₂O₂.^[1] ^[2]^[3] The exact molecular weight is derived from the summation of the atomic weights of its constituent atoms. The compound's molecular weight is approximately 214.30 g/mol .^[2]^[3]

A detailed breakdown of the molecular composition and weight is provided in the table below.

Constituent Element	Symbol	Atomic Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	11	12.011	132.121
Hydrogen	H	22	1.008	22.176
Nitrogen	N	2	14.007	28.014
Oxygen	O	2	15.999	31.998
Total		214.309		

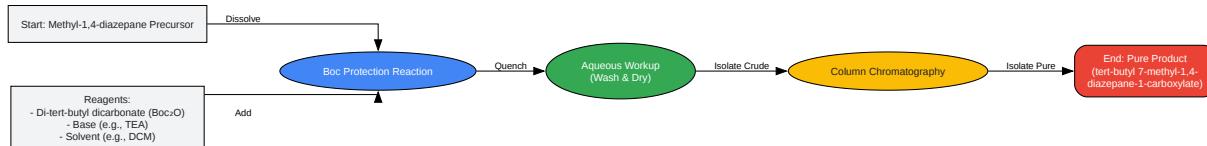
Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.

Synthetic Protocol Overview

The synthesis of chiral diazepane carboxylates is a critical process for creating intermediates used in the development of active pharmaceutical ingredients. For instance, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as a reactant in the preparation of Suvorexant, a medication for treating insomnia.[\[4\]](#)

A representative synthetic approach involves the protection of a diamine precursor. A general protocol for a related Boc-protection is outlined below.

Experimental Protocol: N-Boc Protection of a Diamine


- Objective: To selectively protect one nitrogen atom of a diamine precursor with a tert-butyloxycarbonyl (Boc) group.
- Materials:
 - Diamine precursor (e.g., a methyl-substituted 1,4-diazepane)
 - Di-tert-butyl dicarbonate (Boc₂O)
 - Dichloromethane (DCM) or similar aprotic solvent

- Triethylamine (TEA) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Procedure:
 - The diamine precursor is dissolved in dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.
 - The solution is cooled to 0 °C in an ice bath.
 - Triethylamine (1.1 equivalents) is added to the solution to act as a base.
 - Di-tert-butyl dicarbonate (1.0 equivalent), dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-18 hours.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO_3 and brine.
 - The organic layer is separated, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure using a rotary evaporator.
 - The resulting crude product is purified by column chromatography on silica gel to yield the pure tert-butyl protected diazepane.

Logical Workflow for Synthesis

The synthesis of **tert-butyl 7-methyl-1,4-diazepane-1-carboxylate** follows a logical progression from a starting diamine to the final protected product. This workflow is essential for ensuring yield and purity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Boc-protection of a diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]
- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Dossier: Properties of Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569449#tert-butyl-7-methyl-1-4-diazepane-1-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com